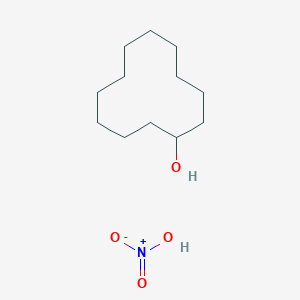![molecular formula C38H24O2S B14595828 (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) CAS No. 59496-98-9](/img/structure/B14595828.png)
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthothiophene core substituted with phenyl groups and bis(phenylmethanone) moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a 2-arylthiophene derivative, followed by Friedel-Crafts acylation to introduce the phenylmethanone groups. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even further to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanol): Similar structure but with hydroxyl groups instead of carbonyl groups.
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethane): Lacks the carbonyl groups, resulting in different chemical properties.
Uniqueness: The presence of both the naphthothiophene core and the bis(phenylmethanone) moieties in (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) imparts unique electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.
Propiedades
Número CAS |
59496-98-9 |
|---|---|
Fórmula molecular |
C38H24O2S |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
(6-benzoyl-1,3-diphenylbenzo[f][2]benzothiol-7-yl)-phenylmethanone |
InChI |
InChI=1S/C38H24O2S/c39-35(25-13-5-1-6-14-25)31-21-29-23-33-34(24-30(29)22-32(31)36(40)26-15-7-2-8-16-26)38(28-19-11-4-12-20-28)41-37(33)27-17-9-3-10-18-27/h1-24H |
Clave InChI |
KROVSYVYQYQKAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C4C=C(C(=CC4=CC3=C(S2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)





![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

